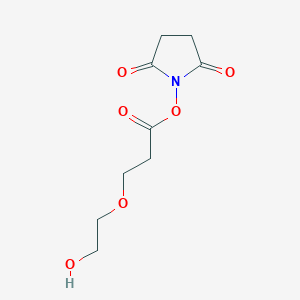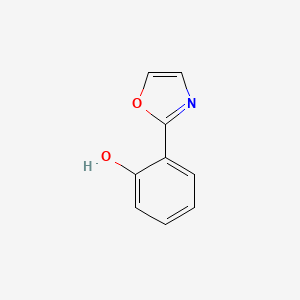
Phenol, 2-(2-oxazolyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 2-(2-oxazolyl)-, also known by its chemical formula C9H7NO2, is a compound that features a phenol group attached to an oxazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-(2-oxazolyl)- typically involves the reaction of 2-aminophenol with an appropriate aldehyde under specific conditions. One method involves the use of potassium ferrocyanide as a catalyst, with the reaction carried out under solvent-free conditions using a mortar and pestle . Another approach involves the use of nucleophilic aromatic substitution reactions, where an aryl halide undergoes substitution with a nucleophile to form the desired phenol derivative .
Industrial Production Methods
Industrial production methods for Phenol, 2-(2-oxazolyl)- are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 2-(2-oxazolyl)- can undergo various chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using oxidizing agents such as potassium nitrosodisulfonate.
Reduction: Reduction of phenols typically involves reagents like sodium borohydride to form hydroquinones.
Common Reagents and Conditions
Oxidation: Potassium nitrosodisulfonate (Fremy’s salt) is commonly used for the oxidation of phenols to quinones.
Reduction: Sodium borohydride (NaBH4) is a typical reducing agent for converting quinones back to hydroquinones.
Substitution: Dilute nitric acid (HNO3) for nitration and bromine water for bromination are commonly used reagents.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: 2-nitrophenol, 4-nitrophenol, and 2,4,6-tribromophenol
Wissenschaftliche Forschungsanwendungen
Phenol, 2-(2-oxazolyl)- has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Phenol, 2-(2-oxazolyl)- involves its interaction with biological molecules through its phenolic and oxazole moieties. Phenolic compounds are known for their antioxidant properties, which stem from their ability to scavenge free radicals and chelate metal ions . The oxazole ring can interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Phenol, 2-(2-oxazolyl)- can be compared with other similar compounds such as:
Benzoxazoles: These compounds also contain an oxazole ring fused with a benzene ring and are known for their biological activities.
Oxazolines: These derivatives are used in pharmaceuticals for their ability to modulate blood sugar levels and act as stabilizers.
Uniqueness
What sets Phenol, 2-(2-oxazolyl)- apart is its specific combination of a phenol group with an oxazole ring, which imparts unique chemical reactivity and biological activity. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable scaffold in drug discovery and materials science .
Eigenschaften
CAS-Nummer |
109604-76-4 |
|---|---|
Molekularformel |
C9H7NO2 |
Molekulargewicht |
161.16 g/mol |
IUPAC-Name |
2-(1,3-oxazol-2-yl)phenol |
InChI |
InChI=1S/C9H7NO2/c11-8-4-2-1-3-7(8)9-10-5-6-12-9/h1-6,11H |
InChI-Schlüssel |
OKJDRGLFCIXKST-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=NC=CO2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11718218.png)
![5,7-Dihydropyrrolo[2,3-b]pyrazin-6-one](/img/structure/B11718219.png)
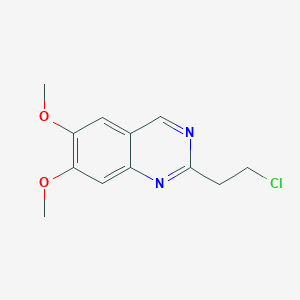
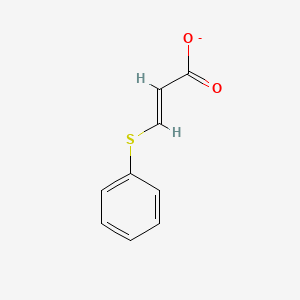
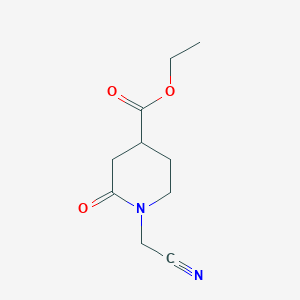
![8-Chloro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11718245.png)
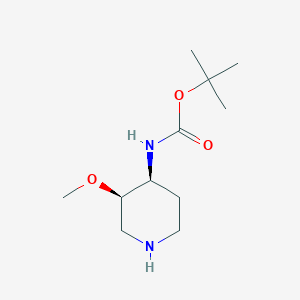
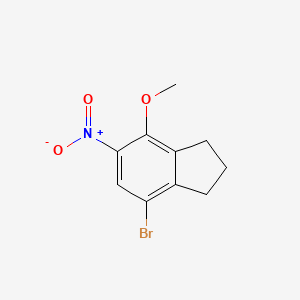
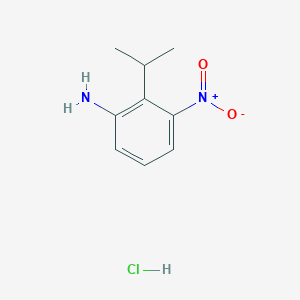
![1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B11718261.png)
![9-Bromo-5-methyl-2,3-dihydroimidazo[1,2-c]quinazoline](/img/structure/B11718263.png)
![Ethyl 3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylate](/img/structure/B11718266.png)
![N'-[(E)-(4-bromophenyl)methylidene]-3-methyl-7-nitro-1H-indole-2-carbohydrazide](/img/structure/B11718272.png)
